3-[(4-Bromophenyl)sulfanyl]butan-2-one
Description
Contextualization within α-Sulfanyl Ketone and Aryl Thioether Chemistry Research
The structure of 3-[(4-Bromophenyl)sulfanyl]butan-2-one firmly places it within the classes of α-sulfanyl ketones and aryl thioethers. Both of these motifs are of considerable interest in organic synthesis.
α-Sulfanyl Ketones , also known as β-ketosulfides, are characterized by a sulfur atom attached to the carbon alpha to a carbonyl group. This arrangement is a valuable synthetic tool. The synthesis of these compounds is often achieved through the α-sulfenylation of carbonyl compounds like ketones, esters, and amides. researchgate.net This typically involves the reaction of an enolate or its equivalent with an electrophilic sulfur reagent. researchgate.net An alternative, atom-economical method involves the thia-Michael addition of thiols to α,β-unsaturated ketones, which can sometimes be generated in situ from simpler ketones. mdpi.com Once formed, the sulfur atom can be used to direct further transformations or can be easily oxidized to the corresponding sulfoxides and sulfones, which are themselves important functional groups in many biologically active molecules. researchgate.netnih.gov
Aryl Thioethers (or aryl sulfides) are compounds containing a sulfur atom bonded to at least one aromatic ring. This structural unit is prevalent in many pharmaceuticals, agrochemicals, and functional organic materials. researchgate.netacsgcipr.org Consequently, the formation of the carbon-sulfur (C-S) bond is a critical transformation in organic chemistry. researchgate.net While classical methods like nucleophilic aromatic substitution are used, modern synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions of aryl halides (including bromides) with thiols. researchgate.netacsgcipr.org Catalytic systems based on palladium, copper, and nickel are commonly employed to facilitate this bond formation under milder conditions and with broader substrate scopes. acsgcipr.org The development of greener and more efficient methods, including the use of odorless thiol surrogates like xanthates, is an active area of research. mdpi.comacs.org
Significance of Bromophenyl Moieties in Synthetic Design and Functionalization
The 4-bromophenyl group in this compound is not merely an inert substituent; it is a versatile functional handle for molecular elaboration. The presence of a bromine atom on an aromatic ring is a cornerstone of modern synthetic design, primarily due to its utility in transition-metal-catalyzed cross-coupling reactions.
The carbon-bromine (C-Br) bond can readily participate in a wide array of powerful bond-forming reactions, including:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Heck Reaction: Reaction with alkenes to form substituted alkenes. ontosight.ai
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
C-S Coupling: Reaction with thiols to form new aryl thioethers. acsgcipr.org
This reactivity allows chemists to use brominated compounds as building blocks for constructing complex molecular architectures from simpler precursors. orgsyn.orgorgsyn.org
Beyond its role in cross-coupling, the bromine atom also influences the molecule's physical and biological properties. As a halogen, it increases the lipophilicity (fat-solubility) of the compound, which can be a critical factor in the design of bioactive molecules like pharmaceuticals. mdpi.com The introduction of bromine is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. mdpi.comacs.orgresearchgate.nettethyschemical.com Bromine-containing compounds are found in a variety of pharmaceuticals, including anticancer and antiviral agents. tethyschemical.comnih.gov
Overview of Current Research Trajectories for Complex Organosulfur Compounds
Organosulfur compounds, a broad class that includes this compound, are ubiquitous in medicinal chemistry and materials science. nih.govtandfonline.com Research in this area is dynamic, with several key trends shaping the field.
A major focus is the development of more sustainable and efficient synthetic methods. tandfonline.com This includes the advancement of electroorganic synthesis, which uses electricity to drive chemical reactions, offering a green alternative to conventional reagents for creating and modifying organosulfur compounds. researchgate.netnih.gov Another innovative approach involves using carbon dioxide (CO₂), a renewable C1 feedstock, in desulfurative carboxylation reactions to produce valuable carboxylic acid derivatives. nih.gov
There is also a continuous drive to discover novel catalytic systems for C-S bond formation that are more economical and environmentally friendly. This involves exploring catalysts based on abundant, first-row transition metals like copper, nickel, and iron as alternatives to more expensive precious metals like palladium. acsgcipr.org
Furthermore, modern biotechnology and metabolic engineering are being harnessed to create sustainable routes for producing complex organosulfur compounds. tandfonline.com By engineering the biosynthetic pathways in microbes, researchers aim to provide a green source of these valuable chemicals for food and medical applications. tandfonline.comtandfonline.com The overarching goal of these research trajectories is to expand the chemical toolbox for synthesizing complex, functional organosulfur molecules in a more efficient, selective, and sustainable manner.
Table 2: Key Compound Classes and Synthetic Reactions
| Compound Class / Reaction | Description | Relevance |
|---|---|---|
| α-Sulfanyl Ketone | A ketone with a sulfur atom on the alpha-carbon. | A core functional group in the target molecule, serving as a versatile synthetic intermediate. researchgate.netmdpi.com |
| Aryl Thioether | A compound with a sulfur atom linking an aromatic ring to another group. | A key structural motif present in many pharmaceuticals and materials; the target molecule is an example. researchgate.netacsgcipr.org |
| Bromophenyl Moiety | An aromatic ring substituted with a bromine atom. | Acts as a crucial "handle" for advanced synthetic modifications via cross-coupling reactions. ontosight.aitethyschemical.com |
| Metal-Catalyzed Cross-Coupling | Reactions (e.g., Suzuki, Heck, C-S coupling) that use a metal catalyst to form new bonds. | The primary method for functionalizing the bromophenyl group to build more complex molecules. acsgcipr.org |
| Electrochemical Synthesis | The use of electricity to drive chemical reactions. | A modern, green approach to synthesizing various organosulfur compounds. researchgate.netnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
GRGPYUUHCZUIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 3 4 Bromophenyl Sulfanyl Butan 2 One
Reactivity at the Carbonyl Center
The ketone functional group in 3-[(4-Bromophenyl)sulfanyl]butan-2-one is a primary site for chemical modifications. Its reactivity is governed by the polarized nature of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide array of nucleophiles in what are known as nucleophilic addition reactions. fiveable.mebyjus.commasterorganicchemistry.com This fundamental reaction class involves the addition of an electron-rich species to the electron-poor carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. fiveable.mebyjus.com The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base catalysis often involves the generation of a more potent nucleophile. byjus.com
Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide intermediate yields a tertiary alcohol. Weaker nucleophiles, like water, alcohols, and amines, typically require acid catalysis to proceed at a reasonable rate. byjus.comlibretexts.org For instance, reaction with primary amines under appropriate conditions would lead to the formation of an imine through a condensation reaction, which involves the initial nucleophilic addition followed by the elimination of a water molecule. byjus.com
Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether, followed by aqueous workup |
| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol or Ethanol |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalysis (e.g., KCN) |
Enolate Chemistry: Alkylation, Acylation, and Carbonyl Group Transformations
The presence of protons on the carbons alpha (α) to the carbonyl group imparts acidity to these positions, allowing for the formation of a nucleophilic enolate ion upon treatment with a suitable base. masterorganicchemistry.com For this compound, deprotonation can occur at either the methyl (C1) or the methine (C3) position. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com
These enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com
Alkylation: Enolates readily participate in SN2 reactions with alkyl halides, a process known as alkylation. This reaction introduces a new alkyl group at the α-carbon, providing a straightforward method for elaborating the carbon skeleton. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control).
Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) results in the formation of a β-dicarbonyl compound. This acylation reaction expands the functional group complexity of the molecule.
The chemistry of β-keto sulfoxide (B87167) enolates, which are structurally related to the title compound, has been studied, demonstrating their utility in synthesis. For example, the stereochemistry of these enolates can be controlled and they can be used in reactions with various electrophiles. researchgate.net
Transformations Involving the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl (thioether) group is another key reactive site. Its ability to exist in various oxidation states and to stabilize adjacent charges allows for a rich variety of chemical transformations.
Controlled Oxidation Pathways to Sulfoxides and Sulfones
The sulfide (B99878) moiety can be selectively oxidized to either a sulfoxide or a sulfone by choosing the appropriate oxidant and controlling the reaction stoichiometry. acsgcipr.org The initial oxidation of the sulfide to a sulfoxide is generally a facile process, while the subsequent oxidation of the sulfoxide to a sulfone requires more forcing conditions or more powerful oxidizing agents. researchgate.net
A wide range of reagents can effect these transformations. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, is a common and environmentally benign oxidant. organic-chemistry.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective. orientjchem.org By carefully controlling the amount of oxidant used (typically one equivalent for the sulfoxide and two or more for the sulfone), a high degree of selectivity can be achieved. acsgcipr.org The resulting β-keto sulfoxides and β-keto sulfones are valuable synthetic intermediates themselves. organic-chemistry.orgnih.gov
Table 2: Common Oxidants for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Typical Product (Equivalents) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (1 eq.) or Sulfone (>2 eq.) | Often requires a catalyst (e.g., vanadium, niobium). organic-chemistry.orgorgsyn.org |
| m-CPBA | Sulfoxide (1 eq.) or Sulfone (>2 eq.) | Highly effective and generally predictable. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidant often used for complete oxidation to the sulfone. orientjchem.org |
Sulfur Ylide Formation and Subsequent Rearrangements (e.g., Pummerer-type)
The sulfanyl group can be converted into a sulfonium (B1226848) ylide. This is typically achieved in a two-step process: alkylation of the nucleophilic sulfur atom with an alkyl halide to form a sulfonium salt, followed by deprotonation of an adjacent carbon with a base. bristol.ac.uk Sulfur ylides are versatile reagents used in the formation of epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively. bristol.ac.ukresearchgate.net
A related and highly significant transformation is the Pummerer rearrangement. This reaction involves the conversion of a sulfoxide (bearing an α-proton) into an α-acyloxy thioether upon treatment with an acid anhydride, such as acetic anhydride. chem-station.comwikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, which creates a good leaving group. Subsequent elimination, induced by a base, generates a highly electrophilic sulfenium ion intermediate. wikipedia.orgacs.org This intermediate is then trapped by a nucleophile (in this case, acetate) to give the final product. wikipedia.orgtcichemicals.com For the sulfoxide derived from this compound, this rearrangement would functionalize the carbon atom alpha to the sulfur.
α-Functionalization of β-Keto Sulfides (e.g., Benzoyloxylation)
The carbon atom positioned between the carbonyl group and the sulfanyl moiety (the α-carbon) is activated towards various functionalization reactions. A notable example is the direct α-benzoyloxylation of β-keto sulfides using benzoyl peroxide. rsc.orgrsc.org This reaction provides a mild and efficient route to α-benzoyloxy-β-keto sulfides, which are valuable synthetic precursors. rsc.orgresearchgate.net
The proposed mechanism involves the nucleophilic attack of the sulfide's sulfur atom on the O-O bond of benzoyl peroxide. rsc.org This forms a sulfonium salt intermediate. The protons on the α-carbon of this intermediate are highly acidic due to the inductive effects of both the adjacent positive sulfur and the carbonyl group. A benzoate (B1203000) anion, generated during the reaction, deprotonates the α-carbon. This leads to a sulfur-stabilized cation that undergoes a Pummerer-like rearrangement to furnish the α-benzoyloxylated product. rsc.orgresearchgate.net This method is effective for a range of β-keto sulfides, including those that lead to the formation of quaternary carbon centers. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Benzoyl peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Hydrogen peroxide |
Reactivity of the Bromophenyl Substituent
The presence of a bromine atom on the phenyl ring is a key feature for synthetic transformations, rendering the aromatic carbon to which it is attached electrophilic and susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows the molecule to serve as a versatile building block for the synthesis of more complex structures.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, the carbon-bromine bond can be transformed into a carbon-metal bond, typically using highly electropositive metals like lithium or magnesium. wikipedia.org
The most common method involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi). This process is typically rapid, even at very low temperatures (-100 °C to -78 °C), which is crucial for molecules containing other reactive functional groups like ketones. tcnj.edu The exchange proceeds via an "ate" complex, leading to the formation of a new organolithium intermediate, 4-(2-oxobutan-3-yl)sulfanyl)phenyllithium, and bromobutane.
Reaction Scheme:
This compound + n-BuLi → [4-(2-oxobutan-3-yl)sulfanyl)phenyllithium] + n-BuBr
This newly formed aryllithium reagent is a potent nucleophile and a strong base. It can be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring. The low temperatures required for the exchange step are essential to prevent the highly basic n-butyllithium or the resulting aryllithium intermediate from attacking the enolizable ketone of the starting material. tcnj.edu
Alternatively, a Grignard reagent can be formed through direct reaction with magnesium metal or via a magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). mdpi.comnih.gov These organomagnesium intermediates offer a complementary reactivity profile to their organolithium counterparts.
Table 1: Potential Electrophiles for Reaction with Organometallic Intermediates
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide | Alkylated Arene |
| Borates | Trimethyl borate | Boronic Ester |
| Disulfides | Dimethyl disulfide | Thioether |
The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing new bonds with high efficiency and functional group tolerance. nih.govresearchgate.net The presence of an enolizable ketone in the substrate is generally tolerated under these conditions. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. semanticscholar.org This method is exceptionally versatile for forming new carbon-carbon bonds, allowing for the synthesis of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. This allows for the extension of the molecule's carbon framework through the formation of a styrenyl-type linkage.
Other significant palladium-catalyzed reactions applicable to this substrate include:
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by coupling with an amine.
Sonogashira Coupling: For the formation of a carbon-carbon bond by coupling with a terminal alkyne.
Stille Coupling: For coupling with an organostannane reagent.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | Aryl-Aryl |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | Aryl-Amine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |
| C-S Coupling | Thiophenol | Pd(OAc)₂, CyPF-tBu | Diaryl Thioether |
Elucidation of Reaction Stereoselectivity and Regioselectivity
The structure of this compound presents multiple reactive sites, making the control of selectivity a critical aspect of its chemistry.
Regioselectivity refers to the preference for reaction at one site over other possible positions. The molecule has several distinct reactive regions:
Aromatic C-Br Bond: Targeted by organometallic formation and palladium-catalyzed reactions. rsc.orgnih.gov
Carbonyl Group (C=O): Subject to nucleophilic attack by reagents like organometallics or hydrides.
α-Protons (on C1 and C3): These protons are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
Sulfur Atom: Can potentially be oxidized (to a sulfoxide or sulfone) or participate in other reactions, though it is generally less reactive than the other sites.
The choice of reagents and reaction conditions dictates which site reacts. For example, using a palladium catalyst and a boronic acid will selectively functionalize the C-Br bond, leaving the ketone untouched. semanticscholar.org Conversely, using a reducing agent like sodium borohydride would selectively target the ketone, reducing it to an alcohol, without affecting the C-Br bond. Syntheses of β-keto sulfides often rely on controlling the regioselective reaction between a thiol and an appropriate ketone derivative. organic-chemistry.orgnih.gov
Stereoselectivity is a consideration because the C3 carbon is a stereocenter. If the molecule is prepared as a single enantiomer or diastereomer, this existing chirality can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselectivity. For instance, the reduction of the C2 ketone would lead to the formation of a second stereocenter. The spatial arrangement of the existing bulky (4-bromophenyl)sulfanyl group could direct an incoming reagent to one face of the planar carbonyl group, leading to a preference for one of the two possible diastereomeric alcohol products. The stereoselective preparation of β-keto sulfides is an area of significant research interest, often employing chiral auxiliaries or catalysts to control the three-dimensional structure. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenyl Sulfanyl Butan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering precise information on the connectivity and chemical environment of atoms. chemaxon.com
Proton (¹H) NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of 3-[(4-Bromophenyl)sulfanyl]butan-2-one is predicted to exhibit four distinct sets of signals, providing a clear map of the proton environments within the molecule.
The aromatic region is characterized by a pair of doublets corresponding to the protons on the 4-bromophenyl ring. These protons form an AA'BB' spin system, typical for 1,4-disubstituted benzene (B151609) rings. The protons ortho to the bromine atom (H-c) are expected to resonate at a slightly different chemical shift than those ortho to the sulfanyl (B85325) group (H-b) due to the differing electronic effects of these substituents. chemicalbook.com
In the aliphatic region, the methine proton (H-a) is anticipated to appear as a quartet, a result of spin-spin coupling with the three protons of the adjacent methyl group (H-d). The chemical shift of this proton is influenced by the deshielding effects of both the neighboring sulfur atom and the carbonyl group. The methyl group protons at position 4 (H-d) would correspondingly appear as a doublet due to coupling with the methine proton. The acetyl methyl protons (H-e) are expected to be a sharp singlet, as they lack adjacent protons for coupling.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-a (CH) | 3.8 - 4.2 | Quartet (q) | ~7.0 |
| H-b (Ar-H) | 7.4 - 7.6 | Doublet (d) | ~8.5 |
| H-c (Ar-H) | 7.2 - 7.4 | Doublet (d) | ~8.5 |
| H-d (CH₃) | 1.4 - 1.6 | Doublet (d) | ~7.0 |
Carbon-13 (¹³C) NMR: Hybridization and Substituent Effects on Chemical Shifts
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their hybridization states. For this compound, eight unique carbon signals are expected.
In the aliphatic region, the methine carbon (C-a) attached to the sulfur atom is expected around 45-55 ppm. The two methyl carbons (C-d and C-e) will appear in the upfield region, with the acetyl methyl carbon (C-e) typically resonating further downfield than the other aliphatic methyl group (C-d) due to the proximity of the electron-withdrawing carbonyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-a (CH) | sp³ | 45 - 55 |
| C-b (Ar-C) | sp² | 132 - 136 |
| C-c (Ar-C) | sp² | 128 - 132 |
| C-d (CH₃) | sp³ | 18 - 22 |
| C-e (CH₃CO) | sp³ | 28 - 32 |
| C-f (C=O) | sp² | 205 - 210 |
| C-g (Ar C-S) | sp² | 135 - 140 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the methine proton (H-a) and the adjacent methyl protons (H-d), confirming their connectivity within the butanone chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would allow for the definitive assignment of each carbon signal based on the already established proton assignments (e.g., H-a to C-a, H-d to C-d, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. nih.gov Expected key correlations include:
From the acetyl methyl protons (H-e) to the carbonyl carbon (C-f).
From the methine proton (H-a) to the carbonyl carbon (C-f) and the ipso-carbon of the aromatic ring (C-g).
From the aromatic protons (H-b) to the ipso-carbon (C-g).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which helps in determining the preferred conformation and relative stereochemistry of the molecule.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for identical reference standards. acanthusresearch.com By adding a certified internal standard of known concentration to a precisely weighed sample of this compound, the absolute purity can be calculated. acs.orgbwise.kr This is achieved by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. emerypharma.com For the qNMR experiment to yield accurate results, experimental parameters must be carefully controlled, including ensuring a sufficient relaxation delay between scans to allow for complete magnetization recovery for all relevant nuclei. This technique can also be applied to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Characteristic Functional Group Vibrations and Hydrogen Bonding Networks
The vibrational spectra of this compound are dominated by absorptions corresponding to its key functional groups.
The most prominent feature in the FT-IR spectrum is expected to be the strong, sharp absorption band for the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹ for a saturated aliphatic ketone. orgchemboulder.comlibretexts.org Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Aliphatic and aromatic C-H stretching vibrations would be observed just below and above 3000 cm⁻¹, respectively.
Other significant vibrations include the C-S stretch, which is often weak in the IR spectrum but may show a more intense signal in the Raman spectrum, and the C-Br stretch, which appears in the low-frequency fingerprint region (typically below 600 cm⁻¹). nih.govresearchgate.net Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds and would be effective for observing the C-S and aromatic ring vibrations. spectroscopyonline.com As the molecule lacks significant hydrogen bond donors (like -OH or -NH), the spectra would be free from the broad absorption bands associated with hydrogen bonding networks.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | ~1715 | ~1715 | Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| C-S Stretch | 750 - 600 | 750 - 600 | Weak (IR), Medium (Raman) |
Conformational Analysis via Vibrational Modes
The conformational landscape of this compound is influenced by rotations around the C-S and C-C single bonds. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable insights into the molecule's structural flexibility. iu.edu.sanih.gov The assignment of key vibrational modes, supported by computational methods like Density Functional Theory (DFT), allows for the identification of the most stable conformers. mdpi.comnih.gov
Key vibrational frequencies for this compound are expected in the following regions:
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is anticipated around 1715 cm⁻¹. nih.gov
C-S Stretch: The sulfide (B99878) linkage will likely exhibit a weaker absorption in the range of 700-600 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
C-Br Stretch: A distinct band in the lower frequency region, typically 600-500 cm⁻¹, corresponds to the carbon-bromine bond.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butane (B89635) group will appear just below 3000 cm⁻¹.
By analyzing the specific frequencies and intensities of these bands, researchers can deduce the predominant conformation of the molecule in its ground state. iu.edu.saresearchgate.net The presence of multiple conformers in a sample could lead to the observation of split or broadened absorption bands. mdpi.com
Table 1: Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Ketone | C=O Stretch | ~1715 |
| Sulfide | C-S Stretch | 600 - 700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Bromo-Aryl | C-Br Stretch | 500 - 600 |
| Alkane/Arene | C-H Stretch | 2850 - 3100 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. nih.gov The exact mass of the molecular ion can be calculated and then experimentally verified to confirm the molecular formula. researchgate.net
The predicted exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₁BrOS) is 257.9792 m/z.
Upon ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern provides a fingerprint for its structure. nih.gov The major fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses.
Plausible Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. docbrown.infodocbrown.info This could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 243, or the loss of an acetyl group (CH₃CO•) to form an ion at m/z 215.
Cleavage of the C-S Bond: Scission of the carbon-sulfur bond can lead to the formation of the 4-bromothiophenolate cation at m/z 187.
McLafferty Rearrangement: While less likely without a gamma-hydrogen on a longer alkyl chain, intramolecular hydrogen rearrangement followed by cleavage could occur.
The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic clusters for bromine-containing fragments, aiding in their identification. researchgate.net
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Formula | Predicted m/z |
| [M]⁺ | [C₁₀H₁₁BrOS]⁺ | 257.9792 |
| [M - CH₃]⁺ | [C₉H₈BrOS]⁺ | 242.9636 |
| [M - COCH₃]⁺ | [C₈H₈BrS]⁺ | 214.9584 |
| [C₆H₄BrS]⁺ | [C₆H₄BrS]⁺ | 186.9322 |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netaalto.fi While a specific crystal structure for this compound is not available, analysis of related structures allows for a prediction of its key geometric features. nih.govnih.gov
In the solid state, the molecule would adopt a specific conformation to optimize its crystal packing. The phenyl ring is expected to be planar, and the bond lengths and angles within the butan-2-one moiety would be consistent with standard values for ketones and alkyl chains.
Intermolecular interactions are likely to play a significant role in the crystal packing. Potential interactions include:
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, interacting with C-H donors from neighboring molecules.
Halogen Bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms.
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
Table 3: Predicted Key Geometric Parameters from XRD
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-S Bond Length | ~1.80 Å |
| C-Br Bond Length | ~1.90 Å |
| C-S-C Bond Angle | ~105° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its two main chromophores: the 4-bromophenyl group and the carbonyl group. researchgate.netresearchgate.net
π→π* Transitions: The aromatic ring will exhibit strong absorptions corresponding to π→π* transitions, typically below 280 nm. The presence of the bromo and sulfanyl substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzene.
n→π* Transition: The carbonyl group of the ketone will display a weaker absorption at a longer wavelength, characteristic of an n→π* transition. masterorganicchemistry.com This band is often observed in the region of 270-300 nm. masterorganicchemistry.com
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Transition | Chromophore | Predicted λmax (nm) |
| π→π | 4-Bromophenyl | ~260-280 |
| n→π | Carbonyl (C=O) | ~270-300 |
Synthetic Utility and Advanced Materials Science Applications of 3 4 Bromophenyl Sulfanyl Butan 2 One Excluding Biological and Clinical Aspects
Role as a Key Intermediate in Complex Organic Synthesis
The molecular architecture of 3-[(4-Bromophenyl)sulfanyl]butan-2-one, featuring a reactive β-keto sulfide (B99878) moiety and a functionalizable bromophenyl group, positions it as a versatile intermediate in complex organic synthesis. This compound serves as a valuable building block for the construction of diverse molecular frameworks, particularly advanced heterocyclic systems and functional organic materials.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The β-keto sulfide functionality within this compound is a well-established precursor for the synthesis of various sulfur-containing heterocycles. The presence of the ketone and the adjacent sulfide linkage allows for a range of cyclization reactions to form five- and six-membered rings, which are core structures in many advanced materials and pharmaceuticals.
One of the primary applications of β-keto sulfides is in the synthesis of thiazoles . The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. While this compound is not an α-haloketone, its enolate or related derivatives can react with appropriate reagents to form the thiazole ring. For instance, condensation with a source of nitrogen and sulfur, such as thiourea in the presence of an oxidizing agent, could lead to aminothiazole derivatives. The 4-bromophenyl group would be appended to the resulting thiazole scaffold, offering a site for further modification through cross-coupling reactions. nih.govnih.gov
Similarly, this compound is a potential precursor for thiophene (B33073) derivatives. The Gewald thiophene synthesis, for example, utilizes a ketone, an activated nitrile, and elemental sulfur to construct the thiophene ring. researchgate.netorganic-chemistry.org The ketone functionality in this compound can participate in such a reaction, leading to highly substituted thiophenes. The resulting thiophene would bear the (4-bromophenyl)sulfanyl group, which could influence the electronic properties of the final molecule. Thiophene-based materials are of significant interest in the field of organic electronics. nih.govnih.gov
The reactivity of the β-keto sulfide moiety allows for its participation in various cyclization strategies, making this compound a valuable intermediate for accessing a library of heterocyclic compounds with potential applications in materials science.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Potential Synthetic Route | Key Reactive Site on Precursor |
| Thiazoles | Hantzsch-type synthesis or variations | β-keto sulfide |
| Thiophenes | Gewald synthesis or related cyclizations | Ketone and α-carbon |
| 1,4-Thiazines | Condensation with α-amino ketones | β-keto sulfide |
| Pyridazines | Reaction with hydrazine (B178648) derivatives | Diketo derivatives |
Building Block for Functional Organic Materials (e.g., Polymers, Copolymers)
The presence of the 4-bromophenyl group makes this compound an attractive monomer or building block for the synthesis of functional polymers and copolymers. Aryl halides, particularly bromides, are common starting materials for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for polymer synthesis. researchgate.net
This compound could be utilized in step-growth polymerization reactions. For example, after conversion of the bromo group to a boronic acid or ester, it could undergo Suzuki polycondensation with a dibromo-comonomer to produce conjugated polymers. The sulfide and ketone functionalities along the polymer backbone would be expected to influence the material's properties, such as its solubility, thermal stability, and electronic characteristics. Aryl thioethers are known to be important moieties in functional materials, including polymers with enhanced properties. nih.gov
Furthermore, the ketone group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the properties of the resulting polymer. This versatility makes this compound a promising candidate for the development of new materials for a range of applications. mdpi.commdpi.com
Development of Novel Catalyst Ligands and Organocatalysts (e.g., in asymmetric catalysis)
The structure of this compound contains several features that make it a promising scaffold for the development of new catalyst ligands and organocatalysts, particularly for asymmetric catalysis. The molecule possesses a stereocenter at the 3-position, and the presence of both a soft sulfur donor and a hard oxygen donor (from the ketone) allows it to act as a bidentate ligand for various metal catalysts.
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. By resolving the racemic mixture of this compound or by developing an asymmetric synthesis for one of its enantiomers, chiral ligands can be prepared. The 4-bromophenyl group can be functionalized, for example, by introducing phosphine (B1218219) groups via cross-coupling reactions, to create P,S- or P,O-type ligands. These types of ligands have shown great potential in a variety of metal-catalyzed asymmetric transformations.
Moreover, the β-keto sulfide framework itself has been explored in organocatalysis. While the use of β-keto thioesters as nucleophiles in organocatalytic reactions has been reported, the potential of β-keto sulfides is an area of active interest. chemrxiv.orgchemrxiv.org The enolizable ketone can be activated by a chiral amine or acid to participate in asymmetric conjugate additions, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions. The sulfide moiety can influence the stereochemical outcome of these reactions through steric and electronic effects. The development of organocatalysts derived from this scaffold could provide new and efficient methods for the synthesis of enantiomerically enriched molecules. nih.govorganic-chemistry.org
Applications in Sensor Technologies and Optoelectronic Materials (Based on its structural features, e.g., the aryl and ketone groups)
The structural features of this compound, specifically the combination of an aryl sulfide and a ketone, suggest its potential utility in the development of sensor technologies and optoelectronic materials. Aryl sulfides are known to exhibit interesting photophysical properties and can be incorporated into fluorescent chemosensors.
The sulfide group can act as a recognition site for heavy metal ions, such as mercury, lead, and cadmium, through coordination. Upon binding of a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence or absorption spectrum. This change can be used as a signal for the detection of the metal ion. The ketone group can also participate in metal coordination or can be modified to introduce other binding sites or signaling units.
In the field of optoelectronic materials, the aryl sulfide moiety can be a component of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfur atom can enhance intermolecular interactions and influence the charge transport properties of the material. The 4-bromophenyl group provides a convenient handle for extending the π-conjugation of the system through cross-coupling reactions, which is a common strategy for tuning the optical and electronic properties of organic materials. By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with tailored properties for specific optoelectronic applications. nih.gov
Future Research Directions and Unexplored Avenues for 3 4 Bromophenyl Sulfanyl Butan 2 One
Exploration of Novel and More Efficient Catalytic Systems for Synthesis
The development of efficient and selective synthetic routes is paramount for the widespread utilization of any chemical compound. For 3-[(4-Bromophenyl)sulfanyl]butan-2-one, future research should focus on pioneering novel catalytic systems that offer improved yields, reduced reaction times, and enhanced stereoselectivity.
One promising avenue lies in the exploration of copper(I)-based catalytic systems. Recent advancements have demonstrated the efficacy of novel Cu(I)-bis(phosphine) dioxide catalysts in the α-arylation of ketones. nih.govnih.govresearchgate.net Investigating the application of such systems for the synthesis of α-arylthio ketones could lead to more efficient and enantioselective methods for producing chiral derivatives of this compound. The development of enantioselective catalytic systems is particularly significant as it would provide access to optically pure isomers, which are often crucial for applications in materials science and catalysis.
Furthermore, the exploration of photoredox catalysis presents another exciting frontier. nih.govchemrxiv.orgresearchgate.netnorthwestern.eduresearchgate.net Light-mediated reactions often proceed under mild conditions and can enable unique bond formations. A potential research direction would be to develop a photoredox-catalyzed coupling of 4-bromothiophenol with butan-2-one derivatives. This approach could offer a greener and more efficient alternative to traditional methods.
| Catalyst System | Potential Advantages | Proposed Substrates |
| Copper(I)-Chiral Bis(phosphine) Dioxide | High enantioselectivity, good yields for noncyclic ketones. nih.govnih.gov | Silyl enol ethers of butan-2-one and 4-bromobenzenethiol. |
| Palladium-Based Catalysts with Novel Ligands | Well-established for C-S bond formation, potential for high turnover numbers. | 3-Halobutan-2-one and 4-bromothiophenol. |
| Photoredox Catalysis (e.g., with organic dyes) | Mild reaction conditions, high functional group tolerance, potential for novel reactivity. nih.govchemrxiv.orgresearchgate.netnorthwestern.eduresearchgate.net | Butan-2-one and a 4-bromophenylsulfenyl precursor. |
| Dual Catalysis (e.g., Transition Metal and Organocatalysis) | Synergistic effects leading to enhanced reactivity and selectivity. | Various precursors of butan-2-one and 4-bromothiophenol. |
Investigation of Unconventional Reactivity Patterns and Rearrangements
The β-keto sulfide (B99878) functionality in this compound is a gateway to a rich and potentially underexplored reactivity landscape. Future research should venture beyond conventional transformations and investigate unconventional reactivity patterns and molecular rearrangements.
A particularly intriguing area is the exploration of photoredox-enabled radical Pummerer-type reactions. nih.govchemrxiv.orgresearchgate.netnorthwestern.edu This type of transformation, which involves the single-electron oxidation of the sulfide, could lead to the formation of α-thio radicals. These reactive intermediates could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new avenues for the derivatization of the butan-2-one backbone.
Another area of interest is the study of rearrangements involving the sulfanyl (B85325) group. For instance, investigating the potential for nih.govnih.gov-sigmatropic rearrangements of ylides derived from the target compound could lead to the synthesis of novel heterocyclic structures. The presence of the bromophenyl group also offers a handle for transition metal-catalyzed cross-coupling reactions, which could be explored in tandem with rearrangements of the keto-sulfide core.
| Reaction Type | Potential Outcome | Key Intermediates |
| Photoredox-Enabled Radical Pummerer-Type Reaction | α-Functionalization of the butan-2-one core. nih.govchemrxiv.orgresearchgate.netnorthwestern.edu | α-Thio radical. |
| nih.govnih.gov-Sigmatropic Rearrangement | Synthesis of novel sulfur-containing heterocycles. | Sulfonium (B1226848) ylide. |
| Tandem Cross-Coupling/Rearrangement | Formation of complex polyfunctional molecules. | Organometallic intermediates. |
| Lewis Acid-Catalyzed Cyclizations | Access to thiophene (B33073) or other heterocyclic derivatives. | Carbocationic intermediates. |
High-Throughput Screening for New Synthetic Applications (Non-Biological)
High-throughput screening (HTS) has emerged as a powerful tool for accelerating the discovery of new reactions and applications for chemical compounds. nih.govnih.govsigmaaldrich.comstanford.edursc.org Applying HTS methodologies to this compound could rapidly unveil novel, non-biological synthetic applications.
One approach would be to screen a diverse library of catalysts and reagents against the target compound to identify new transformations. Automated systems can be employed to rapidly test hundreds or even thousands of reaction conditions, monitoring for the formation of new products. sigmaaldrich.comrsc.org This could lead to the discovery of unexpected catalytic activities or novel reaction pathways that would be difficult to find through traditional, hypothesis-driven research.
Another HTS application would be in the discovery of new materials with interesting properties. By systematically reacting this compound with a variety of building blocks and then screening the resulting products for properties such as fluorescence, conductivity, or liquid crystalline behavior, new functional materials could be identified.
| HTS Approach | Objective | Screening Parameters |
| Reaction Discovery Screening | Identify novel transformations of this compound. | Catalyst library, reagent library, solvent, temperature. |
| Materials Property Screening | Discover new functional materials derived from the target compound. | Fluorescence, conductivity, thermal stability, liquid crystallinity. |
| Catalyst Optimization Screening | Fine-tune conditions for known or newly discovered reactions. | Ligand, base, additives, concentration. |
Advanced Computational Methodologies for Predictive Modeling and Materials Design
Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational methodologies can be employed for predictive modeling and the rational design of new materials.
Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, molecular orbital energies, and reactivity indices of the molecule. This information can help to predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical behavior. Furthermore, computational modeling can be used to simulate reaction mechanisms, helping to rationalize experimental observations and to design more efficient synthetic routes.
In the realm of materials science, computational screening can be used to predict the properties of polymers or supramolecular assemblies derived from this compound. For example, by calculating properties such as band gap, charge transport characteristics, and optical absorption spectra, it may be possible to identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, bond dissociation energies. |
| Time-Dependent DFT (TD-DFT) | Predict optical properties. | UV-Vis absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Model the behavior of derivatives in condensed phases. | Self-assembly behavior, diffusion coefficients, conformational dynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study reactions in complex environments. | Reaction barriers and transition state geometries in solution. |
Supramolecular Chemistry and Self-Assembly of Derivatives for Advanced Materials
The presence of both a hydrogen bond acceptor (the carbonyl group) and a halogen atom capable of halogen bonding (the bromine atom) makes derivatives of this compound attractive building blocks for supramolecular chemistry and the design of self-assembling materials. semanticscholar.orgresearchgate.net
Future research could focus on synthesizing derivatives of the target compound with additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The self-assembly of these molecules in solution and in the solid state could then be investigated using techniques such as X-ray crystallography, atomic force microscopy (AFM), and scanning tunneling microscopy (STM).
The goal of this research would be to create well-defined supramolecular architectures, such as nanofibers, gels, or liquid crystals. The properties of these materials could then be tuned by modifying the chemical structure of the constituent molecules. For example, the introduction of photoresponsive groups could lead to the development of light-sensitive materials, while the incorporation of redox-active moieties could result in new conductive materials. The use of supramolecular catalysts, such as cyclodextrins, could also be explored to control the synthesis and assembly of these advanced materials in an environmentally friendly manner. acs.orgacs.org
| Derivative Type | Potential Self-Assembly Motif | Potential Application |
| Amide or Urea Derivatives | Hydrogen bonding. | Organogels, liquid crystals. |
| Pyridyl or Imidazolyl Derivatives | Metal coordination, hydrogen bonding. | Porous materials, sensors. |
| Extended π-System Derivatives | π-π stacking. | Organic semiconductors. |
| Fluorinated Derivatives | Halogen bonding, hydrophobic interactions. | Liquid crystals, functional surfaces. |
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Bromophenyl)sulfanyl]butan-2-one?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 4-bromothiophenol with 3-chlorobutan-2-one under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature (60–80°C) and stoichiometric ratios (1:1.2 thiol:ketone) to minimize byproducts like disulfides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry .
- Spectroscopy : Confirm the sulfanyl linkage via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for SCH₂ protons) and IR (C=O stretch ~1715 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight (expected [M+H]⁺: 257.0) .
Q. What solvents and conditions are suitable for recrystallization?
Methodological Answer: Ethanol or methanol are ideal due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals. For thermally sensitive batches, use a mixed solvent system (e.g., dichloromethane/hexane) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). To address this:
- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
- Compare activity in DMSO vs. aqueous buffers to assess solvent interference.
- Validate results with a positive control (e.g., ampicillin) and replicate across multiple strains .
Q. What strategies mitigate challenges in regioselective functionalization of the sulfanyl group?
Methodological Answer:
- Protection/deprotection : Use tert-butyl groups to shield the sulfanyl moiety during ketone modifications.
- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and guide electrophilic substitution (e.g., bromination at the para position) .
Q. How to design experiments analyzing the compound’s reactivity under oxidative conditions?
Methodological Answer:
- Kinetic studies : Monitor oxidation (e.g., with H₂O₂ or mCPBA) via UV-Vis spectroscopy (λ ~270 nm for sulfoxide formation).
- LC-MS : Track intermediates (e.g., sulfone derivatives) and quantify reaction rates.
- Control variables : Maintain pH 7–8 to avoid acid-catalyzed side reactions .
Q. What crystallographic software tools are critical for resolving disorder in the sulfanyl group?
Methodological Answer: Use SHELXL’s PART and SIMU instructions to model disorder. Refine anisotropic displacement parameters and validate with R-factor convergence (<5%). For visualization, Coot and Olex2 integrate with SHELX outputs to refine hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
